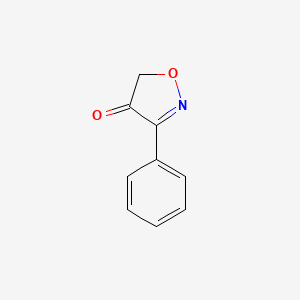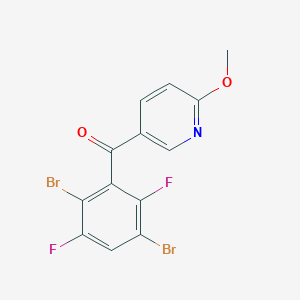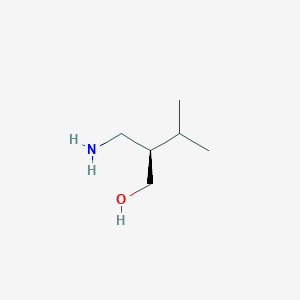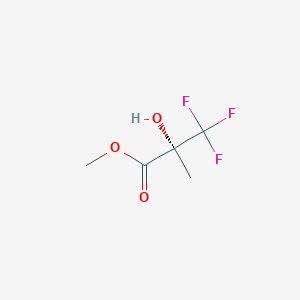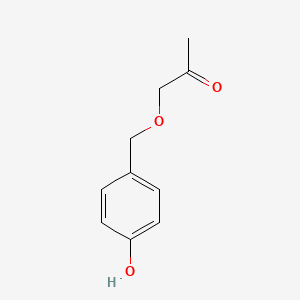
1-((4-Hydroxybenzyl)oxy)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydroxybenzyl)oxy)propan-2-one is an organic compound characterized by the presence of a hydroxybenzyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-((4-Hydroxybenzyl)oxy)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with propan-2-one in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the hydroxybenzyl group and the propanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Hydroxybenzyl)oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 1-((4-Hydroxybenzyl)oxy)propan-2-ol.
Substitution: Formation of various substituted benzyl ethers.
Applications De Recherche Scientifique
1-((4-Hydroxybenzyl)oxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-((4-Hydroxybenzyl)oxy)propan-2-one involves its interaction with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The propanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
4-Hydroxybenzaldehyde: Shares the hydroxybenzyl group but lacks the propanone moiety.
4-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of the propanone.
1-((4-Hydroxyphenyl)oxy)propan-2-one: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 1-((4-Hydroxybenzyl)oxy)propan-2-one is unique due to the presence of both the hydroxybenzyl group and the propanone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-[(4-hydroxyphenyl)methoxy]propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 |
Clé InChI |
IZDSRBZVIVHBMO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


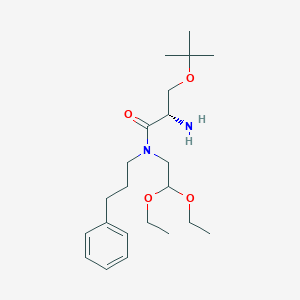

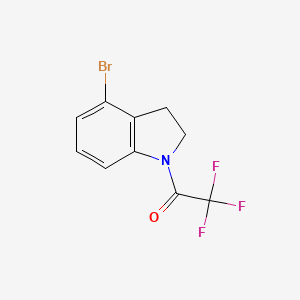
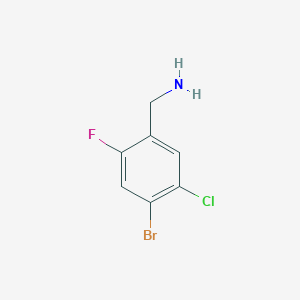
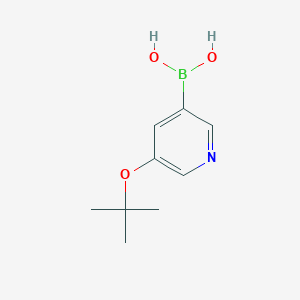
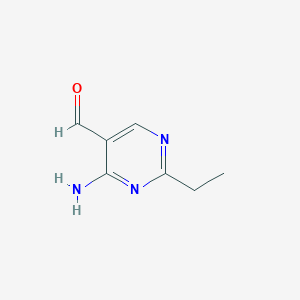
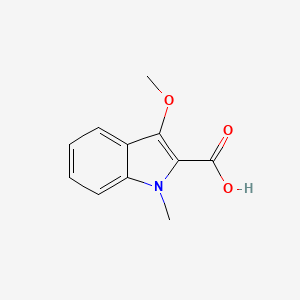

![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
